![molecular formula C15H14N2O B2549521 Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- CAS No. 282088-68-0](/img/structure/B2549521.png)
Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-
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Overview
Description
“Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-” is a chemical compound with the molecular formula C15H14N2O . It belongs to the class of benzimidazoles, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activity . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of “Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-” consists of a benzimidazole core with a 4-methylbenzyl group attached . The average mass of the molecule is 238.285 Da, and the monoisotopic mass is 238.110611 Da .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit a broad range of chemical reactions, largely due to the presence of the versatile benzimidazole core . For example, a study on the synthesis of 1,4-dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one was obtained by alkylation of pyrimidobenzimidazole with dimethyl sulfate hydrate .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular components make it a promising candidate for inhibiting tumor growth and metastasis .
- The compound’s benzodiazole core contributes to its antimicrobial activity. Studies have investigated its effectiveness against bacteria, fungi, and even drug-resistant strains. It could serve as a lead compound for developing new antibiotics .
- The pyrazole ring in this compound has anti-inflammatory properties. Researchers have studied its effects on inflammatory pathways, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory diseases .
- Preliminary investigations indicate that this compound exhibits antiviral activity. It may interfere with viral replication or entry mechanisms, making it relevant for combating viral infections .
- Hydrazones, a class of compounds that include this molecule, have diverse pharmacological properties. Researchers have explored their use in drug development, including applications in cardiovascular diseases, neuroprotection, and more .
- Scientists have used this compound as a starting point for designing novel derivatives. By modifying specific functional groups, they aim to enhance its bioactivity, selectivity, and pharmacokinetic properties .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Applications
Antiviral Potential
Hydrazone-Based Drug Development
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Future Directions
Benzimidazole derivatives, including “Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-”, continue to be a topic of interest in medicinal chemistry due to their wide spectrum of biological activity . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTMFHTWMAFPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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